N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

Overview

Description

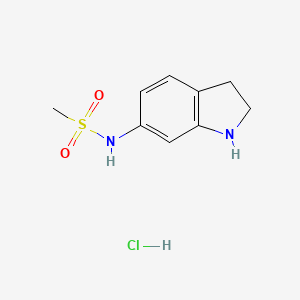

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride (Molecular Formula: C₉H₁₃ClN₂O₂S; Molecular Weight: 248.73) is an indole-derived compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) with a methanesulfonamide group at the 6-position and a hydrochloride counterion . Indole derivatives are widely studied for their pharmacological relevance, including applications in CNS disorders, cardiovascular diseases, and anti-inflammatory therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride typically involves the following steps:

Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

Introduction of the Methanesulfonamide Group: The indole derivative is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonamide group.

Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-5,6-quinone derivatives.

Reduction: The compound can be reduced to form simpler indole derivatives.

Substitution Reactions: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Indole-5,6-quinone derivatives.

Reduction Products: Simpler indole derivatives.

Substitution Products: Various substituted methanesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 248.73 g/mol

- CAS Number : 1342282-73-8

The compound features a 2,3-dihydro-1H-indole moiety linked to a methanesulfonamide group, which is crucial for its biological interactions and pharmacological properties .

Pharmaceutical Research Applications

-

Antimicrobial Activity :

- Preliminary studies indicate that N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride may exhibit antibacterial properties against various pathogens, including Gram-positive bacteria. It has shown potential as a lead compound for developing new antibiotics to combat antibiotic-resistant strains .

- The compound's mechanism may involve interactions with bacterial enzymes or receptors, which warrants further investigation into its efficacy against specific bacterial infections.

-

Cancer Treatment :

- Research suggests that this compound may play a role in cancer therapy by targeting specific pathways involved in cell proliferation and inflammation. Its structural modifications could enhance its effectiveness against cancer cells .

- Case studies have indicated that derivatives of indole compounds often demonstrate activity against various cancer cell lines, highlighting the potential of this sulfonamide derivative in oncological research .

-

Biochemical Studies :

- This compound is being explored for its binding affinity to specific biological targets, which could elucidate its mechanism of action in biochemical pathways related to inflammation and cell growth .

- Interaction studies are essential for understanding how this compound can be optimized for therapeutic use.

Case Studies and Research Findings

Research has shown that derivatives of indole compounds often exhibit significant biological activity. For example:

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Indole Family

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21

- Key Differences :

- Replaces the sulfonamide group with an acetic acid moiety at the 3-position.

- Lacks the dihydroindole saturation and hydrochloride salt.

- Implications : The carboxylic acid group enhances polarity but reduces membrane permeability compared to sulfonamides. This compound is primarily used in research applications .

Methyl 1-(4-Chlorobenzyl)-1H-indole-2-carboxylate (CAS: 860611-32-1)

- Molecular Formula: C₁₇H₁₄ClNO₂

- Molecular Weight : 299.76

- Key Differences :

- Features a benzyl-substituted indole core with an ester group at the 2-position.

- Bulkier structure due to the 4-chlorobenzyl group.

- Implications : The ester group may confer metabolic instability, whereas the chlorobenzyl moiety could enhance receptor binding affinity in certain targets .

Sulfonamide-Containing Pharmacological Agents

Sotalol Hydrochloride (USP Reference Standard)

- Molecular Formula : C₁₂H₂₀N₂O₃S·HCl

- Molecular Weight : 308.82

- Key Differences :

- Contains a phenethylamine backbone instead of an indole core.

- Sulfonamide is attached to a para-substituted phenyl ring.

- Pharmacological Profile : A beta-blocker and antiarrhythmic agent. Demonstrates the therapeutic versatility of sulfonamide moieties in cardiovascular drugs .

Dronedarone Hydrochloride (CAS: 141625-93-6)

- Molecular Formula : C₃₁H₄₄N₂O₅S·HCl

- Molecular Weight : 593.20

- Key Differences: Benzofuran core with dibutylamino and benzoyl substituents. Larger molecular weight and lipophilicity.

- Pharmacological Profile : Used for atrial fibrillation; highlights how sulfonamide integration into complex heterocycles can expand therapeutic scope .

Heterocyclic Sulfonamide Derivatives

Thienodiazepine Methanesulfonamide (CAS: 158423-89-3)

- Molecular Formula : C₂₂H₂₃ClN₄O₃S₂

- Molecular Weight : 515.08

- Key Differences: Thieno[2,3-e][1,3]diazepine core with a phenyl substituent.

- Implications : Demonstrates the role of sulfonamides in modulating receptor selectivity in multi-ring systems .

Comparative Data Table

Key Research Findings

- Structural Impact on Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogues like 2-(6-methyl-1H-indol-3-yl)acetic acid .

- Metabolic Considerations : Ester-containing indole derivatives (e.g., methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate) may face hydrolysis challenges, whereas sulfonamides generally offer metabolic stability .

Biological Activity

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by its unique structural features, which include a 2,3-dihydro-1H-indole moiety linked to a methanesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C9H13ClN2O2S

- Molecular Weight : Approximately 248.73 g/mol

- CAS Number : 1342282-73-8

The compound's structure allows for various chemical behaviors, including nucleophilic substitutions and the formation of sulfonamide bonds. The indole structure can participate in electrophilic aromatic substitution reactions due to its electron-rich nature, which enhances its reactivity in biological systems.

Research indicates that the biological activity of this compound may be influenced by its structural modifications and substituents on the indole ring. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. A study evaluating various indole compounds found that those similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 3.90 μg/mL against MRSA strains .

Research Findings

A summary of relevant studies on similar compounds provides insights into the biological activity of this compound:

| Compound | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| Indole Derivative A | Antimicrobial | 3.90 | Effective against MRSA |

| Indole Derivative B | Anti-inflammatory | <10 | Low cytotoxicity |

| Indole Derivative C | Neuroprotective | 5.00 | Promising for neurodegenerative diseases |

Case Studies

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antibacterial properties. Among them, one derivative exhibited an MIC of 3.90 μg/mL against S. aureus, indicating strong antibacterial activity .

- Neuroprotective Activity : Another study focused on 2,3-dihydroindoles demonstrated their potential as neuroprotective agents due to their antioxidant properties, suggesting that structural modifications could enhance these effects further .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride to ensure stability during experimental use?

- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) to minimize hydrolysis or oxidative degradation. Use desiccants to control moisture, as sulfonamide derivatives are often hygroscopic. During handling, wear nitrile gloves, protective eyewear, and a lab coat to avoid skin contact. Conduct experiments in a fume hood when working with powdered forms to prevent inhalation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection (e.g., 254 nm) and a mobile phase gradient of acetonitrile/water (0.1% TFA) to assess purity. Compare retention times against a reference standard .

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of characteristic peaks (e.g., indole NH, sulfonamide SO group, and dihydroindole protons).

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak ([M+H]) and rule out major impurities .

Q. What are the key stability challenges for this compound under varying pH conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/Basic Conditions : Incubate the compound in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC. Methanesulfonamide derivatives are particularly labile in basic environments due to hydrolysis of the sulfonamide bond .

- Oxidative Stress : Expose to 3% HO to assess susceptibility to oxidation at the indole or dihydroindole moieties .

Advanced Research Questions

Q. What methodological considerations are critical when developing a reversed-phase HPLC method for separating this compound from its degradation products while minimizing organic solvent consumption?

- Methodological Answer :

- Column Selection : Use a superficially porous (core-shell) C18 column (e.g., 2.7 µm particle size) for high efficiency and reduced solvent usage.

- Gradient Optimization : Start with 10% acetonitrile in water (0.1% formic acid) and increase to 50% over 15 minutes. Adjust the slope to resolve degradation products while maintaining baseline separation.

- Detection : Couple with a diode array detector (DAD) to track UV profiles of degradation peaks (e.g., hydrolyzed sulfonamide or oxidized indole derivatives) .

Q. How can computational modeling predict the potential biological targets of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into active sites of structurally homologous enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the dihydroindole ring.

- QSAR Modeling : Train a model using indole-based sulfonamide inhibitors (e.g., motesanib analogs) to predict IC values against targets like VEGFR2 or Aurora kinases .

Q. What strategies can mitigate steric hindrance during the synthesis of this compound to improve yield?

- Methodological Answer :

- Protecting Groups : Temporarily protect the indole NH with a Boc group during sulfonamide formation to prevent side reactions.

- Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation between methanesulfonyl chloride and the dihydroindole amine, ensuring efficient activation under inert conditions.

- Solvent Choice : Conduct reactions in DMF or DCM to enhance solubility of intermediates .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported degradation pathways of methanesulfonamide derivatives across studies?

- Methodological Answer :

- Cross-Validation : Replicate degradation experiments (e.g., basic hydrolysis) using LC-MS to identify fragment ions (e.g., m/z 96 for SO). Compare with literature data for dronedarone hydrochloride, which shows similar sulfonamide cleavage under basic conditions .

- Isolation of Degradants : Scale up degradation products via preparative HPLC and characterize using NMR to resolve structural ambiguities.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10-11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMPZZYIMDFYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.